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Compound of Interest

Compound Name: RO 4938581

Cat. No.: B1680693 Get Quote

An In-depth Analysis for Researchers and Drug
Development Professionals
This technical guide provides a comprehensive overview of the chemical structure,

physicochemical properties, and pharmacological profile of RO 4938581, a selective negative

allosteric modulator of the α5 subunit-containing γ-aminobutyric acid type A (GABAA) receptor.

This document is intended for researchers, scientists, and professionals involved in drug

development and neuroscience.

Chemical Structure and Physicochemical Properties
RO 4938581, with the IUPAC name 3-Bromo-10-(difluoromethyl)-9H-benzo[f]imidazo[1,5-a][1]

[2][3]triazolo[1,5-d][1][3]diazepine, is a novel nootropic agent.[1] Its chemical structure is

characterized by a fused ring system, which is responsible for its specific interaction with the

GABAA receptor.

Table 1: Physicochemical Properties of RO 4938581
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Property Value Reference

IUPAC Name

3-Bromo-10-

(difluoromethyl)-9H-

benzo[f]imidazo[1,5-a][1][2]

[3]triazolo[1,5-d][1][3]diazepine

[1]

CAS Number 883093-10-5 [1]

Chemical Formula C13H8BrF2N5 [1]

Molar Mass 352.143 g/mol [1]

SMILES
FC(F)C1=NC2=C(CN3C2=NC

=N3)C4=C(C=C(Br)C=C4)N1
[1]

Pharmacological Properties and Mechanism of
Action
RO 4938581 is a potent and selective inverse agonist at the α5 subunit of the benzodiazepine

binding site on the GABAA receptor.[1] This selectivity is crucial as the α5 subunit-containing

GABAA receptors are primarily expressed in the hippocampus, a brain region critical for

learning and memory.[4] By acting as an inverse agonist, RO 4938581 reduces the GABAergic

inhibitory tone in the hippocampus, which is thought to enhance cognitive processes.[4][5]

Table 2: Pharmacological Properties of RO 4938581

Parameter Receptor Subtype Value (Ki, nM) Reference

Binding Affinity GABAA α5β3γ2a 4.6 [2][6]

GABAA α1β3γ2a 174 [2][6]

GABAA α2β3γ2a 185 [2][6]

GABAA α3β3γ2a 80 [2][6]

Functional Activity GABAA α5 Inverse Agonist [1][4]
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The selective inverse agonism at the α5 subunit is believed to confer the nootropic effects of

RO 4938581 without the anxiogenic or pro-convulsant effects associated with non-selective

GABAA receptor inverse agonists.[1][4]

Figure 1: GABAA Receptor Signaling and the Action of RO 4938581
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Figure 1: GABAA Receptor Signaling and the Action of RO 4938581

Experimental Protocols
In Vitro Radioligand Binding Assays
The binding affinity of RO 4938581 to different GABAA receptor subtypes is determined using

radioligand binding assays.

Methodology:

Membrane Preparation: Crude synaptic membranes are prepared from rat brain tissue or

from cell lines (e.g., HEK293) stably expressing specific recombinant rat GABAA receptor

subtypes (α1β3γ2, α2β3γ2, α3β3γ2, or α5β3γ2).

Radioligand: [3H]Flumazenil, a benzodiazepine site antagonist, is typically used as the

radioligand at a final concentration of approximately 1 nM.

Assay Buffer: The binding buffer consists of a suitable buffer system (e.g., Tris-HCl) at a

physiological pH.

Competition Assay: A fixed concentration of the radioligand and varying concentrations of

unlabeled RO 4938581 are incubated with the membrane preparation.

Incubation: The incubation is carried out at a specific temperature (e.g., room temperature)

for a defined period to reach equilibrium.

Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum

filtration through glass fiber filters, which traps the receptor-bound radioligand. The filters are

then washed with ice-cold binding buffer to remove unbound radioligand.

Quantification: The amount of radioactivity retained on the filters is quantified using liquid

scintillation spectrometry.

Data Analysis: The concentration of RO 4938581 that inhibits 50% of the specific binding of

the radioligand (IC50) is determined. The IC50 values are then converted to inhibition

constants (Ki) using the Cheng-Prusoff equation.
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In Vitro Electrophysiology
The functional activity of RO 4938581 as an inverse agonist is assessed using

electrophysiological techniques, such as the two-electrode voltage-clamp or patch-clamp

method.

Methodology:

Cell Lines: Human embryonic kidney (HEK293) cells stably expressing recombinant rat

GABAA receptor subtypes (e.g., α5β3γ2) are used.

Recording Configuration: Whole-cell patch-clamp recordings are performed.

Solutions: The extracellular solution typically contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1

MgCl2, 10 HEPES, and 5 glucose, adjusted to pH 7.4. The intracellular solution contains (in

mM): 140 CsCl, 10 EGTA, 10 HEPES, and 2 Mg-ATP, adjusted to pH 7.2.

Drug Application: GABA is applied to the cells to elicit a baseline current. RO 4938581 is

then co-applied with GABA to determine its effect on the GABA-evoked current. A decrease

in the GABA-evoked current in the presence of RO 4938581 indicates inverse agonist

activity.

Data Analysis: The concentration-response curve for RO 4938581 is generated, and the

IC50 value (the concentration that produces 50% of the maximal inhibition of the GABA

response) is calculated.

In Vivo Behavioral Assays
The nootropic effects of RO 4938581 are evaluated in animal models of learning and memory.

This task assesses spatial working memory.

Methodology:

Apparatus: An operant chamber equipped with two retractable levers and a food dispenser.

Procedure: Each trial consists of a sample phase, a delay phase, and a choice phase.
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Sample Phase: One of the two levers is presented. A press on this "correct" lever results in

a food reward.

Delay Phase: Both levers are retracted for a variable delay period (e.g., 0 to 24 seconds).

Choice Phase: Both levers are presented, and a press on the previously correct lever is

rewarded.

Drug Administration: RO 4938581 is administered orally (p.o.) at various doses (e.g., 0.3-10

mg/kg) before the test session.

Data Analysis: The percentage of correct responses at different delay intervals is measured.

An increase in correct responses in the drug-treated group compared to the vehicle-treated

group indicates an improvement in working memory.[3][7]

This task assesses spatial learning and memory.

Methodology:

Apparatus: A circular pool filled with opaque water containing a hidden escape platform.

Distal cues are placed around the pool for spatial navigation.

Procedure:

Acquisition Phase: Rats are trained over several days to find the hidden platform from

different starting locations. Each trial lasts until the rat finds the platform or for a maximum

duration (e.g., 60-90 seconds).

Probe Trial: The platform is removed, and the rat is allowed to swim for a set time. The

time spent in the target quadrant where the platform was previously located is measured.

Drug Administration: RO 4938581 is administered orally before the training or probe trials.

Data Analysis: The escape latency (time to find the platform) during the acquisition phase

and the time spent in the target quadrant during the probe trial are the primary measures of

spatial learning and memory.[5][8]
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Figure 2: Preclinical Evaluation Workflow for RO 4938581
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Figure 2: Preclinical Evaluation Workflow for RO 4938581
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Pharmacokinetic Studies
The absorption, distribution, metabolism, and excretion (ADME) properties of RO 4938581 are

investigated in animal models.

Table 3: Pharmacokinetic Parameters of RO 4938581 in Rats

Parameter Finding Reference

Metabolism Metabolized by CYP1A2. [1]

Autoinduction

Potent autoinducer of

CYP1A2, leading to an 8-fold

reduction in plasma exposure

after a second dose.

[1]

Synthesis
The detailed synthesis of RO 4938581 is proprietary information of Hoffmann-La Roche.

However, based on the synthesis of structurally related imidazo[1,5-a][1][2][3]triazolo[1,5-d][1]

[3]benzodiazepines, a plausible general synthetic approach can be outlined. The synthesis

likely involves a multi-step sequence starting from a substituted 2-aminobenzophenone

derivative. Key steps would include the formation of the diazepine ring, followed by the

construction of the fused imidazole and triazole rings. The introduction of the difluoromethyl

and bromo substituents would be achieved using specific reagents at appropriate stages of the

synthesis.
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Figure 3: Logical Diagram of a Selective Inverse Agonist
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Figure 3: Logical Diagram of a Selective Inverse Agonist

Conclusion
RO 4938581 is a promising nootropic agent with a well-defined chemical structure and a

selective mechanism of action. Its ability to act as an inverse agonist at the α5 subunit-

containing GABAA receptors in the hippocampus provides a targeted approach to enhancing

cognitive function. The detailed experimental protocols outlined in this guide provide a

framework for the further investigation and development of this and similar compounds for the

treatment of cognitive disorders. The unique pharmacokinetic profile, particularly the

autoinduction of its own metabolism, is an important consideration for its therapeutic

application. Further research into the synthesis and clinical efficacy of RO 4938581 is

warranted.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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